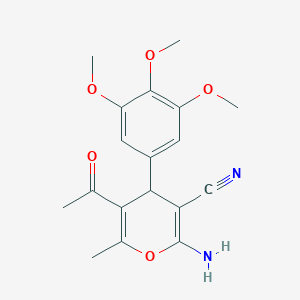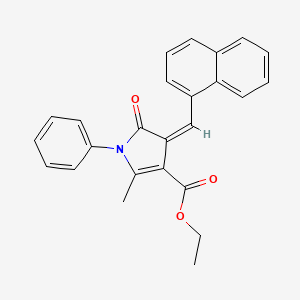![molecular formula C17H20NOS3+ B11544666 1-(Butanoylsulfanyl)-4,4,8-trimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium](/img/structure/B11544666.png)
1-(Butanoylsulfanyl)-4,4,8-trimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium is a complex organic compound that belongs to the class of dithioloquinoline derivatives
準備方法
The synthesis of 1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the dithiolo moiety: This step involves the reaction of the quinoline derivative with sulfur-containing reagents such as carbon disulfide and sodium hydroxide.
Attachment of the butyrylsulfanyl group: This is typically done through nucleophilic substitution reactions using butyryl chloride and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the butyrylsulfanyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon.
科学的研究の応用
1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a kinase inhibitor, making it a candidate for anti-cancer drug development.
Materials Science: Its unique structural features make it useful in the design of novel materials with specific electronic properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
作用機序
The mechanism of action of 1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar compounds to 1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium include other dithioloquinoline derivatives such as:
4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Known for its kinase inhibitory activity.
1-(butyrylsulfanyl)-8-methoxy-4,4-dimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium:
The uniqueness of 1-(butyrylsulfanyl)-4,4,8-trimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium lies in its specific substitution pattern, which can lead to distinct biological activities and chemical properties.
特性
分子式 |
C17H20NOS3+ |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
S-(4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-2-ium-1-yl) butanethioate |
InChI |
InChI=1S/C17H20NOS3/c1-5-6-13(19)20-16-14-11-9-10(2)7-8-12(11)18-17(3,4)15(14)21-22-16/h7-9,18H,5-6H2,1-4H3/q+1 |
InChIキー |
WOPNFOZXRIMMAY-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)SC1=[S+]SC2=C1C3=C(C=CC(=C3)C)NC2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-3,4-dimethylphenol](/img/structure/B11544587.png)
![5-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11544602.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B11544608.png)
![N'-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11544612.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11544617.png)
![N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11544619.png)
![Ethyl 1-methyl-5-{[(4-methylphenyl)sulfonyl]oxy}-2-(morpholin-4-ylmethyl)-1h-indole-3-carboxylate](/img/structure/B11544629.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11544636.png)

![N-(4-Chloro-2-methylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11544653.png)

![3,4-dimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B11544673.png)
![N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11544678.png)

